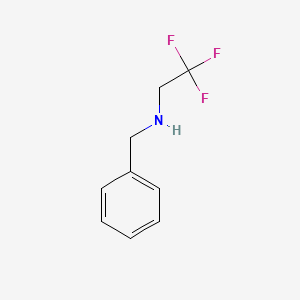

Benzyl-(2,2,2-trifluoro-ethyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,13H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESAIDYCLWTAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407026 | |

| Record name | Benzyl-(2,2,2-trifluoro-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85963-50-4 | |

| Record name | Benzyl-(2,2,2-trifluoro-ethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Benzyl-(2,2,2-trifluoro-ethyl)-amine from benzylamine

An In-depth Technical Guide to the Synthesis of Benzyl-(2,2,2-trifluoro-ethyl)-amine from Benzylamine

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2,2-trifluoroethyl group, in particular, is a valuable motif found in numerous pharmaceuticals. This compound serves as a key building block and a structural component in various biologically active compounds. Its synthesis from readily available starting materials like benzylamine is a task of significant interest to researchers in drug discovery and process development.

This guide provides a comprehensive technical overview of the primary synthetic strategies for preparing this compound from benzylamine. We will delve into the mechanistic rationale behind different approaches, present a comparative analysis of their advantages and limitations, and provide detailed, actionable experimental protocols. The focus is on explaining the causality behind experimental choices, ensuring that the described methods are robust and reproducible.

Strategic Analysis of the N-Trifluoroethylation of Benzylamine

The core transformation involves the formation of a new carbon-nitrogen bond between the nucleophilic nitrogen of benzylamine and an electrophilic 2,2,2-trifluoroethyl source. The principal strategies to achieve this can be broadly categorized into two classes: Direct N-Alkylation and Reductive Amination. More recently, innovative catalyst-free and metal-catalyzed methods have emerged, offering practical alternatives with improved safety and functional group tolerance.

Route 1: Direct N-Alkylation with Electrophilic Trifluoroethyl Reagents

This classical approach follows a standard nucleophilic substitution (SN2) mechanism. The nitrogen atom of benzylamine acts as the nucleophile, attacking a 2,2,2-trifluoroethyl group bearing a suitable leaving group.

Mechanistic Rationale: The efficacy of this reaction is highly dependent on the leaving group's ability. Trifluoromethanesulfonates (triflates) are exceptionally good leaving groups, making 2,2,2-trifluoroethyl triflate a highly reactive and effective reagent for this transformation.[1][2] The reaction typically requires a non-nucleophilic base to scavenge the proton released from the amine, preventing the formation of the unreactive benzylammonium salt and driving the reaction to completion. Over-alkylation to form the tertiary amine is a potential side reaction that can be minimized by controlling the stoichiometry of the reactants.

Logical Workflow: Direct N-Alkylation

Caption: Workflow for direct N-alkylation of benzylamine.

Route 2: Reductive Amination with Trifluoroacetaldehyde Equivalents

Reductive amination is a powerful and widely used method for amine synthesis, proceeding in a two-step, one-pot sequence.[3][4] First, the primary amine condenses with a carbonyl compound (in this case, trifluoroacetaldehyde) to form an imine intermediate. Second, this imine is selectively reduced to the corresponding secondary amine.

Mechanistic Rationale: The initial step is the nucleophilic addition of benzylamine to the carbonyl carbon of trifluoroacetaldehyde, forming a hemiaminal. This intermediate then dehydrates to yield a trifluoroethyl-imine (a Schiff base). The key to a successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the C=N double bond of the imine. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH(CN)3) are classic reagents for this purpose, as their reactivity is attenuated under neutral or mildly acidic conditions, favoring imine reduction.[3] Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method.[5]

A significant practical challenge is the handling of trifluoroacetaldehyde, which is a gas at room temperature. Therefore, stable hydrates or hemiacetals are often used as convenient surrogates.

Logical Workflow: Reductive Amination

Caption: General workflow for the reductive amination pathway.

Route 3: Modern Catalyst-Free Reductive Trifluoroethylation

Recent advancements have led to the development of practical, catalyst-free methods that avoid the use of sensitive reagents. One notable strategy employs trifluoroacetic acid (TFA) as an inexpensive and stable source of the trifluoroethyl group, in combination with a silane reducing agent like phenylsilane (PhSiH3).[6][7][8]

Mechanistic Rationale: This method is proposed to proceed via the in situ reduction of an intermediate silyl ester derived from trifluoroacetic acid.[6][8] This generates a highly electrophilic species that is then trapped by the amine. The process is operationally simple, can be performed in standard glassware without the rigorous exclusion of air or moisture, and demonstrates remarkable functional group tolerance.[6][7] While originally demonstrated for secondary amines or three-component couplings, the principles are adaptable for the direct trifluoroethylation of primary amines like benzylamine.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on factors such as reagent availability, scale, safety considerations, and required purity.

| Method | Key Reagents | Advantages | Disadvantages |

| Direct N-Alkylation | Benzylamine, 2,2,2-Trifluoroethyl Triflate, Base | High reactivity, often good yields, straightforward procedure.[9] | Triflate reagent is expensive and highly reactive; potential for over-alkylation; triflates are potent alkylating agents requiring careful handling. |

| Reductive Amination | Benzylamine, Trifluoroacetaldehyde (or hydrate), Reducing Agent (e.g., NaBH4, STAB) | Utilizes common and well-established chemistry; good control over mono-alkylation.[3][4] | Trifluoroacetaldehyde is a hazardous gas; some reducing agents (e.g., NaBH(CN)3) produce toxic byproducts.[3] |

| Catalyst-Free TFA/Silane Reduction | Benzylamine, Trifluoroacetic Acid (TFA), Phenylsilane | Uses stable, inexpensive, and safe reagents (TFA); operationally simple; high functional group tolerance.[6][8] | Requires a stoichiometric amount of silane reductant; reaction kinetics may be slower than with highly electrophilic triflates. |

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis via Direct Alkylation with 2,2,2-Trifluoroethyl Triflate

This protocol is adapted from a procedure described in U.S. Patent US08110575B2.[9]

Materials:

-

Benzylamine (18.7 mmol, 2.0 g)

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (9.4 mmol, 2.2 g)

-

Xylene (50 mL)

-

Diisopropyl ether (DIPE) for washing

Procedure:

-

To a solution of benzylamine (18.7 mmol) in 50 mL of xylene, add 2,2,2-trifluoroethyl trifluoromethanesulfonate (9.4 mmol). Note: Benzylamine is used in excess to act as both the reactant and a base.

-

Heat the reaction mixture to reflux and maintain for 16-24 hours (overnight). Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature. A precipitate (benzylammonium triflate) will form.

-

Filter the precipitate by suction filtration and wash the solid with a small amount of cold DIPE.

-

Combine the filtrate and the washings. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the resulting residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Combine the product-containing fractions and evaporate the solvent in vacuo to yield this compound as an oil.

Protocol 2: Synthesis via Reductive Amination (Generalized)

This is a generalized procedure based on standard reductive amination principles.

Materials:

-

Benzylamine (10 mmol, 1.07 g)

-

Trifluoroacetaldehyde ethyl hemiacetal (12 mmol, 1.73 g)

-

Sodium triacetoxyborohydride (STAB) (15 mmol, 3.18 g)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolve benzylamine (10 mmol) and trifluoroacetaldehyde ethyl hemiacetal (12 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (15 mmol) to the mixture in portions over 10 minutes. Caution: The reaction may be exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 25 mL).

-

Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Conclusion

The synthesis of this compound from benzylamine can be successfully achieved through several reliable methods. Direct alkylation with a potent electrophile like 2,2,2-trifluoroethyl triflate offers a direct and high-yielding route, albeit with expensive and hazardous reagents.[9] Reductive amination provides a classic and controllable alternative, with the primary challenge being the safe handling of the trifluoroacetaldehyde source.[3] For researchers seeking operationally simpler and safer protocols, emerging catalyst-free methods using trifluoroacetic acid present a highly attractive and modern alternative that aligns with the principles of green chemistry.[6][7][8] The ultimate choice of methodology will be guided by the specific constraints and objectives of the research or development program, including cost, scale, safety infrastructure, and desired purity.

References

-

Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8(1). [Link]

-

Ren, S., Xu, G., Guo, Y., Liu, Q., & Guo, C. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(34), 21081-21085. [Link]

-

Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Sci-Hub. [Link]

-

Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Semantic Scholar. [Link]

-

Li, Y., et al. (2025). Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. Nature Communications, 16(1), 4964. [Link]

-

Ren, S., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publications. [Link]

-

Ren, S., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. National Institutes of Health. [Link]

-

Goti, G., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

-

Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers. Organic & Biomolecular Chemistry. [Link]

- Preparation method of trifluoroethylamine. (2016).

-

Trifluoroethylation reactions of secondary amines. Isolated yields... (n.d.). ResearchGate. [Link]

-

Carbain, B., et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. PubMed. [Link]

-

Johnström, P., & Stone-Elander, S. (1995). The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 537-547. [Link]

-

Hutchins, R. O., et al. (1998). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

-

2,2,2-Trifluoroethanol. (n.d.). Wikipedia. [Link]

-

Synthesis of N-Benzyl-2-(α,α,β,β -tetrafluorophenethyl)benzylamine. (n.d.). PrepChem.com. [Link]

-

Synthesis of N-benzyl-2,2,2-trifluoroacetamide. (n.d.). ResearchGate. [Link]

-

Electrochemical trifluoroalkylation/annulation for the synthesis of CF3-functionalized tetrahydroquinolines and dihydroquinolinones. Organic & Biomolecular Chemistry. [Link]

-

Kumar, M. S., et al. (2021). Rh(i)- and Rh(ii)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. National Institutes of Health. [Link]

-

Synthesis and Antiproliferative Activity of Benzyl and Phenethyl Analogs of Makaluvamines. (2008). PubMed. [Link]

-

Electrochemical Synthesis of Sulfonyl Fluorides with Triethylamine Hydrofluoride. (n.d.). ResearchGate. [Link]

-

Reductive aminations of aldehydes with benzylamine or cyclohexylamine... (n.d.). ResearchGate. [Link]

-

Poon, K. W. C., & Dudley, G. B. (2006). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of Organic Chemistry, 71(10), 3923-3927. [Link]

-

Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962-8964. [Link]

-

Johnström, P., & Stone-Elander, S. (1995). The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity. OSTI.GOV. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

Reductive Amination of Benzaldehyde. (n.d.). Scribd. [Link]

-

Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). National Institutes of Health. [Link]

-

Vargas-Estudillo, C., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

-

Electrochemical Synthesis of Trifluoromethane Sulfinic Acid Salt From CF3Br and SO2. (1988). Semantic Scholar. [Link]

-

Black, W. C., et al. (2005). Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. PubMed. [Link]

Sources

- 1. The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity | Semantic Scholar [semanticscholar.org]

- 2. The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity (Journal Article) | ETDEWEB [osti.gov]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub: are you are robot? [sci-hub.box]

- 8. [PDF] A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

A Technical Guide to N-Trifluoroethylation via Reductive Amination: Mechanism, Reagents, and Protocol

Executive Summary: The Strategic Value of the Trifluoroethyl Moiety

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical properties of parent compounds.[1][2] The 2,2,2-trifluoroethyl group (-CH₂CF₃) is particularly valuable, serving as a bioisostere for ethyl or ethoxy groups while imparting unique characteristics.[3] Its strong electron-withdrawing nature enhances metabolic stability by blocking sites of oxidation, increases lipophilicity to improve membrane permeability, and modulates the pKa of nearby functionalities, which can be critical for optimizing drug-target interactions.

Reductive amination stands out as one of the most robust and versatile strategies for forming carbon-nitrogen (C-N) bonds, accounting for at least a quarter of such reactions in the pharmaceutical industry.[4][5] This guide provides an in-depth exploration of the reductive amination protocol specifically tailored for N-trifluoroethylation. We will dissect the reaction mechanism, evaluate the critical reagents involved, and present a field-proven, step-by-step protocol designed for immediate application in a research and development setting.

The Mechanistic Core: A Two-Step, One-Pot Transformation

Reductive amination is a powerful, one-pot process that synthesizes amines from carbonyl compounds and primary or secondary amines.[6][7] The elegance of this method lies in its control; it circumvents the common issue of over-alkylation that plagues direct alkylation with alkyl halides by proceeding through a distinct, reducible intermediate.[8]

The reaction is a tandem sequence of two fundamental steps:

-

Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. Subsequent dehydration yields a transient imine (from a primary amine) or an iminium ion (from a secondary amine).[9][10] This step is often catalyzed by mild acid.

-

In-Situ Reduction: A carefully selected reducing agent, present in the same reaction vessel, reduces the carbon-nitrogen double bond (C=N) of the imine or iminium ion to a stable single bond, yielding the final N-alkylated amine.[8][11]

The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[12][13]

Caption: General mechanism of reductive amination.

Reagent Selection: The Key to Successful N-Trifluoroethylation

The choice of reagents is paramount and dictated by the unique chemistry of the trifluoroethyl group. Each component must be selected to ensure high yield, selectivity, and operational simplicity.

The Trifluoroacetaldehyde Source: Taming a Volatile Gas

Trifluoroacetaldehyde (CF₃CHO) is the requisite carbonyl component for this transformation. However, it exists as a low-boiling-point gas (-18 °C), making it exceptionally difficult to handle in standard laboratory settings.

Field-Proven Solution: Trifluoroacetaldehyde ethyl hemiacetal (TFAE) is the reagent of choice.[14][15]

-

Physical State: TFAE is a stable, manageable liquid with a boiling point of 104-105 °C.

-

Functionality: It serves as an effective in situ precursor to gaseous trifluoroacetaldehyde, releasing the reactive aldehyde under the reaction conditions.[16] This obviates the need for specialized equipment for handling condensed gases.

The Reducing Agent: A Matter of Selectivity and Safety

The ideal reducing agent must selectively reduce the iminium ion intermediate without significantly reducing the starting trifluoroacetaldehyde.

Industry Standard: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the gold standard for this application.[17][18][19]

-

Causality of Choice: The three electron-withdrawing acetoxy groups moderate the reactivity of the borohydride.[12] This makes STAB a mild reducing agent that reacts much more rapidly with protonated imines (iminium ions) than with aldehydes or ketones.[12][20] This selectivity is the absolute key to achieving a high-yield, one-pot reaction.

-

Solvent Compatibility: STAB is sensitive to water and incompatible with protic solvents like methanol.[18][19] Therefore, reactions must be conducted in aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[18][19]

-

Safety Profile: STAB offers a significant safety advantage over sodium cyanoborohydride (NaBH₃CN), as it does not produce toxic cyanide byproducts.[18][19]

Comparative Analysis of Reducing Agents

The following table summarizes the rationale for selecting STAB over other common hydride reagents for this specific transformation.

| Reagent | Formula | Key Advantages | Key Disadvantages for N-Trifluoroethylation |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Excellent selectivity for iminium ions ; Non-toxic byproducts.[18][21] | Water-sensitive; Incompatible with protic solvents.[18] |

| Sodium Cyanoborohydride | NaBH₃CN | Good selectivity; Stable in protic solvents.[10][17] | Highly toxic ; Generates cyanide waste.[20] |

| Sodium Borohydride | NaBH₄ | Inexpensive; Readily available. | Not selective ; Will readily reduce the starting aldehyde (TFAE).[8][17] Requires a two-step process (pre-formation of the imine).[8] |

Experimental Protocol and Workflow

This section provides a detailed, self-validating protocol for the N-trifluoroethylation of a representative primary or secondary amine.

General Laboratory Protocol

Objective: To synthesize an N-(2,2,2-trifluoroethyl) amine from a parent amine and TFAE using STAB as the reducing agent.

Materials:

-

Amine (Primary or Secondary): 1.0 equiv.

-

Trifluoroacetaldehyde ethyl hemiacetal (TFAE): 1.2 - 1.5 equiv.

-

Sodium Triacetoxyborohydride (STAB): 1.5 - 2.0 equiv.

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 equiv.).

-

Solvent Addition: Dissolve the amine in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Aldehyde Addition: Add the trifluoroacetaldehyde ethyl hemiacetal (TFAE, 1.2-1.5 equiv.) to the stirred solution at room temperature.

-

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine/iminium intermediate.[9]

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5-2.0 equiv.) portion-wise to the reaction mixture. Note: The addition may be slightly exothermic.

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-trifluoroethylated amine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow Diagram

Caption: Step-by-step workflow for N-trifluoroethylation.

Conclusion: An Authoritative and Trustworthy Protocol

The reductive amination pathway to N-trifluoroethylated amines is a highly reliable and scalable method critical to modern drug discovery. The strategic use of trifluoroacetaldehyde ethyl hemiacetal as a stable aldehyde source, combined with the selective reducing power of sodium triacetoxyborohydride, provides a robust, one-pot protocol with a favorable safety profile.[12][14][18] This guide has detailed the mechanistic underpinnings, the causal logic behind reagent selection, and a validated experimental workflow. By adhering to this protocol and its self-validating checkpoints, researchers can confidently and efficiently synthesize these valuable fluorinated building blocks, accelerating the development of next-generation therapeutics.

References

-

Recent Development on Catalytic Reductive Amination and Applications. (2015). ResearchGate. [Link]

-

Denton, R. M., An, K. G., & Ridders, R. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]

-

Hitchhiker's Guide to Reductive Amination. Semantic Scholar. [Link]

-

Tale, R. H., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

Proposed pathway for trifluoroethylation. ResearchGate. [Link]

-

Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (2021). National Center for Biotechnology Information. [Link]

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (2023). National Center for Biotechnology Information. [Link]

-

Reductive Amination. Chemistry Steps. [Link]

-

Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry. [Link]

-

Sodium triacetoxyborohydride. Wikipedia. [Link]

-

Zhou, M.-X., et al. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. ResearchGate. [Link]

-

The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines. (2003). National Center for Biotechnology Information. [Link]

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

-

Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (2021). RSC Publishing. [Link]

-

Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Bentham Science. [Link]

-

Medley, J. W., & Liu, F. C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Sodium triacetoxyborohydride. Sciencemadness Wiki. [Link]

-

The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (2020). RSC Publishing. [Link]

-

Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Reductive amination. Wikipedia. [Link]

Sources

- 1. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Sodium triacetoxyborohydride [organic-chemistry.org]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. benthamscience.com [benthamscience.com]

- 16. The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 18. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]

- 19. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 21. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Benzyl-(2,2,2-trifluoro-ethyl)-amine via 2,2,2-Trifluoroethyl Trifluoromethanesulfonate

Introduction: The Significance of Trifluoroethylamines in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Trifluoroethylamines, which feature the CF3CH2-N- moiety, are of significant interest as they often exhibit enhanced pharmacokinetic properties. Benzyl-(2,2,2-trifluoro-ethyl)-amine, the subject of this guide, serves as a valuable building block for the synthesis of more complex pharmaceutical candidates. This document provides a comprehensive technical overview of a robust and efficient method for its synthesis: the nucleophilic substitution reaction between benzylamine and the highly reactive trifluoroethylating agent, 2,2,2-trifluoroethyl trifluoromethanesulfonate.

Reaction Overview and Mechanistic Insights

The synthesis of this compound from benzylamine and 2,2,2-trifluoroethyl trifluoromethanesulfonate is a classic example of a nucleophilic substitution reaction. In this case, it proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism.

The Nucleophile: Benzylamine (C6H5CH2NH2) acts as the nucleophile. The lone pair of electrons on the nitrogen atom is readily available to attack an electrophilic carbon center.

The Electrophile: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF3CH2OTf), commonly known as trifluoroethyl triflate, is a potent electrophile. The trifluoromethanesulfonate (triflate) group is an exceptionally good leaving group due to the resonance stabilization of the resulting triflate anion. This makes the adjacent methylene (-CH2-) carbon highly susceptible to nucleophilic attack.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the trifluoromethanesulfonic acid byproduct that is formed. Alternatively, an excess of benzylamine can be used to serve this purpose.

Detailed Experimental Protocol

This protocol is based on established procedures for the N-alkylation of amines with triflates.[1]

Materials:

-

Benzylamine (C7H9N)

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate (C3H2F6O3S)[2][3]

-

Xylene (C8H10)

-

Diisopropyl ether (DIPE)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica Gel for flash chromatography

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Flash chromatography system

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.0 g (18.7 mmol) of benzylamine in 50 mL of xylene.[1]

-

Addition of Triflate: To the stirred solution, add 2.2 g (9.4 mmol) of 2,2,2-trifluoroethyltrifluoromethanesulfonate.[1]

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.[1]

Key Reaction Parameters and Optimization

The success of this synthesis is dependent on several key parameters, which can be optimized to improve yield and purity.

| Parameter | Recommended Condition | Rationale & Considerations |

| Stoichiometry | 2 equivalents of Benzylamine to 1 equivalent of Triflate | An excess of benzylamine acts as a scavenger for the triflic acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion. |

| Solvent | Xylene | A high-boiling, non-polar solvent is suitable for this reaction, which requires elevated temperatures (reflux).[1] |

| Temperature | Reflux | The activation energy for the SN2 reaction is overcome at reflux temperature, ensuring a reasonable reaction rate.[1] |

| Reaction Time | 12-16 hours (overnight) | This is a typical timeframe for this type of reaction to proceed to completion. Monitoring by TLC is recommended.[1] |

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

2,2,2-Trifluoroethyl trifluoromethanesulfonate is toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Benzylamine is a corrosive liquid and should be handled with care.

-

Xylene is a flammable liquid. The reaction should be carried out away from open flames or sparks.

Characterization

The identity and purity of the final product, this compound, can be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

Conclusion

The N-alkylation of benzylamine with 2,2,2-trifluoroethyl trifluoromethanesulfonate provides a direct and effective route to this compound. The use of a highly reactive triflating agent and straightforward purification techniques make this a valuable method for accessing this important fluorinated building block. Careful attention to reaction conditions and safety protocols is essential for a successful and safe synthesis.

References

-

PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2018). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

-

Karty, J. M. (2014). A Mechanistic Study on the Nucleophilic Addition Reactions of Benzylamines to the Activated Olefins. Korean Chemical Society. Retrieved from [Link]

-

Nature Communications. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1998). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Retrieved from [Link]

Sources

Physical and chemical properties of N-benzyl-2,2,2-trifluoroethylamine

An In-depth Technical Guide to N-benzyl-2,2,2-trifluoroethylamine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of N-benzyl-2,2,2-trifluoroethylamine, tailored for researchers, medicinal chemists, and drug development professionals. The document delves into the core physicochemical properties, spectroscopic signatures, synthesis methodologies, and potential applications of this fluorinated amine, grounding all claims in authoritative references.

Core Molecular and Physicochemical Properties

N-benzyl-2,2,2-trifluoroethylamine (CAS No. 85963-50-4) is a secondary amine featuring a benzyl group and a trifluoroethyl moiety attached to the nitrogen atom.[1] The incorporation of the trifluoromethyl group (-CF3) significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀F₃N | [2][3][4][5] |

| Molecular Weight | 189.18 g/mol | [2][3][4] |

| CAS Number | 85963-50-4 | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically available at ≥95% | [1][5] |

| InChI Key | VESAIDYCLWTAAV-UHFFFAOYSA-N | [2][4] |

| SMILES | FC(F)(F)CNCC1=CC=CC=C1 | [2][4] |

| LogP (Predicted) | 2.80 | [1] |

graph MolecularStructure { layout=neato; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];// Nodes for atoms N [label="N", pos="0,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C_benzyl [label="CH₂", pos="-1.2,-0.5!", fontcolor="#202124"]; C_ring1 [label="C", pos="-2.4,-0.2!", shape=plaintext]; C_ring2 [label="C", pos="-3.2,0.8!", shape=plaintext]; C_ring3 [label="C", pos="-2.8,1.9!", shape=plaintext]; C_ring4 [label="C", pos="-1.6,2.2!", shape=plaintext]; C_ring5 [label="C", pos="-0.8,1.2!", shape=plaintext]; C_ethyl [label="CH₂", pos="1.2,-0.5!", fontcolor="#202124"]; C_F3 [label="CF₃", pos="2.4,-0.2!", fontcolor="#EA4335"]; H_N [label="H", pos="0,0.8!", fontcolor="#5F6368"];

// Edges for bonds N -- C_benzyl; C_benzyl -- C_ring1; C_ring1 -- C_ring2 [len=1.2]; C_ring2 -- C_ring3 [len=1.2]; C_ring3 -- C_ring4 [len=1.2]; C_ring4 -- C_ring5 [len=1.2]; C_ring5 -- C_ring1 [len=1.2]; N -- C_ethyl; C_ethyl -- C_F3; N -- H_N;

// Benzene ring annotation label_benzene [label=" aromatic ring ", pos="-2.0, 0.9!", fontsize=10, fontcolor="#5F6368"]; }

Expected Spectroscopic Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (C₆H₅-) : A multiplet signal is expected in the range of δ 7.20-7.40 ppm, integrating to 5H.

-

Benzylic Protons (-CH₂-Ph) : A sharp singlet should appear around δ 3.80-3.90 ppm, integrating to 2H.

-

Ethyl Protons (-CH₂-CF₃) : Due to coupling with the three adjacent fluorine atoms, this signal is predicted to be a quartet around δ 3.30 ppm. This is based on the analogous signal in (2,2,2-trifluoroethyl)benzene, which appears at δ 3.31 ppm (q, J = 10.8 Hz).[6]

-

Amine Proton (N-H) : A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration, but typically falls between δ 1.5-2.5 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons : Signals for the phenyl ring are expected between δ 127-140 ppm. Based on benzylamine, the quaternary carbon (C-ipso) would be around δ 139 ppm, with the ortho, meta, and para carbons appearing around δ 128.6, 128.5, and 127.2 ppm, respectively.[7]

-

Benzylic Carbon (-CH₂-Ph) : A signal is predicted around δ 50-55 ppm.

-

Ethyl Carbon (-CH₂-CF₃) : This carbon signal is expected to be a quartet due to one-bond coupling with the fluorine atoms (¹JCF), appearing around δ 40 ppm (q, J ≈ 30 Hz), similar to the signal in (2,2,2-trifluoroethyl)benzene.[6]

-

Trifluoromethyl Carbon (-CF₃) : This signal will also be a quartet due to one-bond C-F coupling (¹JCF) and is expected around δ 126 ppm (q, J ≈ 275 Hz), again referencing (2,2,2-trifluoroethyl)benzene.[6]

-

-

¹⁹F NMR:

-

The three equivalent fluorine atoms of the -CF₃ group are expected to produce a single signal. Due to coupling with the two adjacent protons of the ethyl group, this signal will be a triplet. Its chemical shift, relative to CFCl₃ as a standard (δ 0.00 ppm), is predicted to be approximately δ -66.0 ppm.[6][8] The high sensitivity and distinct chemical shift range of ¹⁹F NMR make it an invaluable tool for confirming the presence and purity of fluorinated compounds.[9]

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected absorption bands include:

-

N-H Stretch : A moderate, single peak around 3300-3400 cm⁻¹, characteristic of a secondary amine.

-

C-H Aromatic Stretch : Peaks just above 3000 cm⁻¹ (e.g., 3030, 3060 cm⁻¹).

-

C-H Aliphatic Stretch : Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-

C=C Aromatic Stretch : Two or three bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch : Very strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethyl group. The gas-phase spectrum of the parent 2,2,2-trifluoroethylamine shows strong absorbances in this region.[10]

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the following would be expected:

-

Molecular Ion (M⁺) : A peak at m/z = 189, corresponding to the molecular weight of the compound.

-

Key Fragments : The most prominent fragment is expected at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by cleavage of the C-N bond and rearrangement. Another significant fragment would be [M-CF₃]⁺ at m/z = 120.

Synthesis Methodology

The synthesis of N-benzyl-2,2,2-trifluoroethylamine can be achieved via nucleophilic substitution. A reliable method involves the reaction of benzylamine with an activated trifluoroethyl source, such as 2,2,2-trifluoroethyltrifluoromethanesulphonate.

Experimental Protocol: N-Alkylation of Benzylamine

This protocol is adapted from established synthesis routes for this specific molecule. The causality behind the experimental choices is as follows: xylene is used as a high-boiling solvent to enable the reaction to proceed at reflux, providing the necessary thermal energy to overcome the activation barrier. An excess of benzylamine is used to act as both the nucleophile and a base to quench the triflic acid byproduct. Flash chromatography is the chosen purification method due to its efficiency in separating the desired secondary amine from unreacted starting materials and the benzylammonium triflate salt.

Materials:

-

Benzylamine (reactant, base)

-

2,2,2-trifluoroethyltrifluoromethanesulphonate (reactant, trifluoroethyl source)

-

Xylene (solvent)

-

Diisopropyl ether (DIPE) (for washing)

-

Silica gel for flash chromatography

-

Appropriate eluents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Step-by-Step Procedure:

-

Reaction Setup : To a solution of benzylamine (2.0 equivalents) in xylene, add 2,2,2-trifluoroethyltrifluoromethanesulphonate (1.0 equivalent) dropwise.

-

Reflux : Heat the reaction mixture to reflux and maintain overnight with stirring. The high temperature facilitates the SN2 reaction.

-

Cooling and Filtration : After cooling the mixture to room temperature, a precipitate (benzylammonium triflate) will form. Filter this solid off using suction filtration and wash it with DIPE.

-

Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the xylene.

-

Purification : Purify the resulting crude residue by flash chromatography on silica gel.

-

Final Product : Combine the product-containing fractions and evaporate the solvent under vacuum to yield pure N-benzyl-2,2,2-trifluoroethylamine.

Chemical Reactivity and Medicinal Chemistry Relevance

The structure of N-benzyl-2,2,2-trifluoroethylamine contains two key motifs that are highly relevant to drug development professionals.

-

The N-Benzyl Group : This group is a common pharmacophore in many biologically active compounds. It is also frequently used as a protecting group for amines in multi-step organic synthesis. Its removal via catalytic hydrogenolysis is a standard deprotection strategy, although the conditions required can be more vigorous than for O-benzyl ethers.

-

The 2,2,2-Trifluoroethyl Group : The -CH₂CF₃ moiety is of significant interest in medicinal chemistry. The strong electron-withdrawing nature of the CF₃ group lowers the pKa of the amine compared to its non-fluorinated analog, affecting its ionization state at physiological pH. Furthermore, the CF₃ group can enhance metabolic stability by blocking sites of oxidative metabolism and can improve membrane permeability and binding affinity through favorable lipophilic and electrostatic interactions. The trifluoroethyl group also serves as an excellent ¹⁹F NMR probe for studying drug-target interactions and cellular uptake without the need for isotopic labeling.[11]

Safety and Handling

N-benzyl-2,2,2-trifluoroethylamine is classified with specific hazard warnings that necessitate careful handling in a laboratory setting.

Hazard Classifications: [2][4]

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.

-

Hazardous to the Aquatic Environment, Acute (Category 1) : H400 - Very toxic to aquatic life.

-

Hazardous to the Aquatic Environment, Chronic (Category 1) : H410 - Very toxic to aquatic life with long lasting effects.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Handling : Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound is classified as a combustible solid.[2][4]

-

Disposal : Dispose of waste material in accordance with local, regional, and national regulations. Avoid release to the environment due to its high aquatic toxicity.

References

-

Balachandran, C., et al. (2014). Cited in: Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. [Link]

-

Qian, J., et al. (2012). General and efficient conditions for Cu-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 8, 1417-1423. [Link]

-

Al-Dhabi, N. A., et al. (2014). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Journal of the Saudi Society of Agricultural Sciences. [Link]

-

PubChem. 2,2,2-Trifluoroethylamine hydrochloride. Compound Summary. [Link]

-

Kuprov, I., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(30), 7856-7865. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. PDF Document. [Link]

-

CP Lab Safety. N-Benzyl-2,2,2-trifluoroethanamine, 95% Purity. Product Page. [Link]

-

SpectraBase. N-benzyl-2,2,2-trifluoroacetamide. Spectrum View. [Link]

-

SENFEIDA. 2,2,2-TRIFLUOROETHYLAMINE. Product Page. [Link]

-

ResearchGate. Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Publication. [Link]

-

Dalvit, C., et al. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry, 17, 336-352. [Link]

-

NIST. 2,2,2-Trifluoroethylamine. WebBook Page. [Link]

-

PubChem. Benzyl 2,2,2-trifluoroacetate. Compound Summary. [Link]

-

PubChem. N-benzyl-2,2,2-trifluoroacetamide. Compound Summary. [Link]

-

Androsch, R., et al. (1998). Fluorine-19 NMR investigation of poly(trifluoroethylene). Polymer, 39(12), 2583-2587. [Link]

-

Anderson, J. C., et al. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452-457. [Link]

-

PubChem. N-Benzyl-2-(trifluoromethyl)aniline. Compound Summary. [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. N-(2,2,2-Trifluoroethyl)benzylamine | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-(2,2,2-Trifluoroethyl)benzylamine | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-(2,2,2-Trifluoroethyl)benzylamine | Sigma-Aldrich [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Benzylamine(100-46-9) 13C NMR [m.chemicalbook.com]

- 8. colorado.edu [colorado.edu]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. 2,2,2-Trifluoroethylamine [webbook.nist.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

Spectroscopic Characterization of Benzyl-(2,2,2-trifluoro-ethyl)-amine: A Predictive Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the characterization of Benzyl-(2,2,2-trifluoro-ethyl)-amine (C₉H₁₀F₃N, M.W.: 189.18 g/mol ). In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and structural elucidation of this and similar fluorinated benzylamine derivatives.

Introduction: The Structural Rationale for Spectroscopic Analysis

This compound is a secondary amine featuring a benzyl group and a 2,2,2-trifluoroethyl group attached to a central nitrogen atom. The unique combination of the aromatic benzyl moiety and the highly electronegative trifluoromethyl group dictates a distinct spectroscopic fingerprint. Understanding these characteristics is paramount for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will deconstruct the predicted spectroscopic data, explaining the causal relationships between the molecular structure and the anticipated spectral features.

The structural formula of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on established chemical shift theory and data from similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.35 - 7.25 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring are expected in this region. |

| ~ 3.85 | Singlet | 2H | Ph-CH₂ -NH | The benzylic protons are deshielded by the adjacent nitrogen and aromatic ring. |

| ~ 3.30 | Quartet | 2H | NH-CH₂ -CF₃ | The strong electron-withdrawing effect of the CF₃ group significantly deshields these protons. Coupling to the three fluorine atoms results in a quartet. |

| ~ 2.0 - 2.5 | Broad Singlet | 1H | NH | The chemical shift of the N-H proton is variable and concentration-dependent; it typically appears as a broad signal.[1] |

Causality Behind Predicted Shifts:

-

Aromatic Protons: The protons on the phenyl group will resonate in their typical region of ~7.3 ppm.

-

Benzylic Protons: The methylene protons of the benzyl group are adjacent to a nitrogen atom, which causes a downfield shift to approximately 3.85 ppm.

-

Trifluoroethyl Methylene Protons: The methylene protons adjacent to the trifluoromethyl group will be significantly deshielded due to the intense inductive effect of the three fluorine atoms, shifting them downfield to around 3.30 ppm. The coupling with the three equivalent fluorine atoms (²J(H,F)) will split this signal into a quartet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six distinct signals, corresponding to the six unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 139 | Quaternary Ar-C | The ipso-carbon of the benzene ring attached to the benzylic carbon. |

| ~ 129 | Ar-C H | Aromatic carbons. |

| ~ 128 | Ar-C H | Aromatic carbons. |

| ~ 127 | Ar-C H | Aromatic carbons. |

| ~ 124 (quartet) | C F₃ | The carbon of the trifluoromethyl group will be significantly downfield and will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J(C,F)). |

| ~ 53 | Ph-C H₂-NH | The benzylic carbon, deshielded by the adjacent nitrogen and aromatic ring. |

| ~ 45 (quartet) | NH-C H₂-CF₃ | This carbon is deshielded by the adjacent nitrogen and strongly deshielded by the CF₃ group. It will appear as a quartet due to two-bond coupling with the fluorine atoms (²J(C,F)). |

Causality Behind Predicted Shifts:

-

The carbon atoms of the phenyl ring will appear in the typical aromatic region (127-139 ppm).

-

The benzylic carbon will be found around 53 ppm, a characteristic region for carbons attached to a nitrogen atom.

-

The trifluoromethyl carbon will be a quartet due to the strong one-bond coupling to the fluorine atoms and will be shifted significantly downfield.

-

The methylene carbon adjacent to the trifluoromethyl group will also be a quartet due to two-bond coupling and will be deshielded by both the nitrogen and the CF₃ group.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to N-H, C-H, C=C, and C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| ~ 3350 | Weak-Medium | N-H stretch | Secondary amines typically show a single, relatively weak N-H stretching band in this region.[1] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds of the benzene ring. |

| 2950 - 2850 | Medium | Aliphatic C-H stretch | Symmetric and asymmetric stretching vibrations of the two CH₂ groups. |

| ~ 1605, ~1495, ~1455 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |

| 1350 - 1100 | Strong | C-F stretch | The C-F stretching vibrations of the CF₃ group give rise to very strong and characteristic absorptions in this region. |

| ~ 1120 | Medium | C-N stretch | The stretching vibration of the carbon-nitrogen bond. |

Experimental Protocol for IR Spectroscopy:

A standard Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy analysis would be the method of choice.

-

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which is crucial for confirming its identity.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 189, corresponding to the molecular weight of the compound. As per the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight.

-

Major Fragments: The fragmentation is expected to be dominated by cleavages that lead to the formation of stable carbocations.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 189 | [C₉H₁₀F₃N]⁺ | - | Molecular Ion |

| 91 | [C₇H₇]⁺ | •CH₂(CF₃)NH | Alpha-cleavage with loss of the trifluoroethylamino radical to form the highly stable tropylium ion. |

| 106 | [C₇H₈N]⁺ | •CF₃ | Cleavage of the C-C bond in the trifluoroethyl group. |

Proposed Fragmentation Workflow:

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry:

Electron Ionization (EI) coupled with a quadrupole or time-of-flight (TOF) mass analyzer would be a suitable technique.

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source.

-

Ionization: The sample is ionized using a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.

Conclusion: A Predictive Spectroscopic Profile

This technical guide has detailed the predicted ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. By leveraging established principles and comparative analysis, a comprehensive and scientifically grounded spectroscopic profile has been constructed. These predictions provide a valuable reference for researchers in the synthesis, identification, and characterization of this and related fluorinated compounds, underscoring the power of predictive spectroscopy in modern chemical research.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H. L., & Magill, A. M. (2013).

Sources

A Technical Guide to the Solubility of Benzyl-(2,2,2-trifluoro-ethyl)-amine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of benzyl-(2,2,2-trifluoro-ethyl)-amine, a fluorinated secondary amine of significant interest in pharmaceutical and materials science. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on first principles of molecular interactions and the known behavior of analogous structures. We synthesize information on the solubility of amines and fluorinated compounds to offer researchers, scientists, and drug development professionals a robust guide for solvent selection. Furthermore, we present a detailed, field-proven experimental protocol for the precise and accurate determination of its solubility in various common organic solvents. This guide is designed to empower researchers with the foundational knowledge and practical methodologies required for the effective use of this compound in their work.

Introduction: Understanding the Molecular Personality of this compound

This compound (C₉H₁₀F₃N, Molar Mass: 189.18 g/mol ) is a secondary amine featuring a benzyl group and a trifluoroethyl group attached to the nitrogen atom.[1] This unique combination of a bulky, nonpolar aromatic ring and a highly electronegative trifluoroethyl group imparts a distinct "molecular personality" that governs its interactions with solvents.

The core principles of solubility, often summarized by the adage "like dissolves like," are dictated by the interplay of intermolecular forces:

-

Van der Waals forces: Present in all molecules, these are the primary forces of attraction for nonpolar moieties like the benzyl group.

-

Dipole-dipole interactions: The electronegative fluorine and nitrogen atoms create a significant dipole moment in the molecule, enabling interactions with polar solvents.

-

Hydrogen bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, and the nitrogen and fluorine atoms can act as hydrogen bond acceptors.

The trifluoroethyl group is a key feature, as fluorination is known to influence the basicity of the amine and enhance metabolic stability in drug candidates.[2] However, the high electronegativity of fluorine can also lead to reduced hydrogen bond donating capacity of the N-H bond compared to its non-fluorinated counterpart.

Predictive Solubility Framework

Based on its structure, we can predict the solubility of this compound in various classes of organic solvents. Generally, amines are soluble in a wide range of organic solvents.[3][4]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | The significant dipole moment of this compound will allow for strong dipole-dipole interactions with these solvents. The absence of acidic protons in these solvents prevents unwanted acid-base reactions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can engage in hydrogen bonding with the amine's nitrogen and fluorine atoms. The solubility might be slightly lower than in polar aprotic solvents due to the solvent's self-association through hydrogen bonding. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Moderate to Low | The nonpolar benzyl group will facilitate solubility in these solvents through van der Waals interactions. However, the polar trifluoroethyl and amine groups will disfavor dissolution. Diethyl ether, with its lone pair of electrons, may show slightly better solubility due to hydrogen bonding with the N-H group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are weakly polar and can effectively solvate both the polar and nonpolar regions of the molecule. |

Experimental Protocol for Solubility Determination: An Isothermal Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the isothermal shake-flask method is a robust and widely accepted technique.[5] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Vials with PTFE-lined caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks

-

Pipettes

-

Rotary evaporator or nitrogen stream evaporation setup

-

Drying oven

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Causality: Creating a supersaturated solution ensures that the solvent is fully saturated at the given temperature, leading to an equilibrium state.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Causality: Continuous agitation maximizes the surface area of contact between the solute and solvent, accelerating the dissolution process and ensuring a true equilibrium is achieved.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 4 hours. This allows the undissolved solid to settle.

-

Causality: This step is critical to prevent the transfer of solid particles during sampling, which would lead to erroneously high solubility values.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

-

Causality: Filtration removes any suspended microparticles, ensuring that only the dissolved solute is measured. The use of an airtight syringe prevents solvent evaporation during transfer.

-

-

Gravimetric Analysis:

-

Determine the mass of the filtered solution.

-

Carefully evaporate the solvent from the flask using a rotary evaporator or a gentle stream of nitrogen.

-

Once the solvent is removed, dry the flask containing the this compound residue in a drying oven at a temperature below its boiling point until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved amine.

-

Calculation of Solubility

Solubility can be expressed in various units:

-

g/100 mL: (Mass of dissolved amine / Volume of solvent sampled) x 100

-

Molarity (mol/L): (Moles of dissolved amine / Volume of solvent sampled in L)

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Concluding Remarks for the Practicing Scientist

While the predictive framework provided in this guide offers a strong starting point for solvent selection, empirical determination of solubility remains paramount for applications requiring high precision, such as in formulation development and quantitative analysis. The provided experimental protocol is designed to be robust and adaptable to various laboratory settings. Understanding the interplay of the benzyl and trifluoroethyl moieties is key to anticipating the behavior of this molecule in different chemical environments. The principles and methodologies outlined herein provide a comprehensive foundation for the successful application of this compound in research and development.

References

- BenchChem. (2025). A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- Quora. (2018). Are amines soluble in organic solvents?.

- Sigma-Aldrich. (n.d.). N-(2,2,2-Trifluoroethyl)benzylamine.

- CymitQuimica. (n.d.). This compound.

- Alfa Chemistry. (n.d.). Fluorinated Amines.

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Benzyl-(2,2,2-trifluoro-ethyl)-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of Benzyl-(2,2,2-trifluoro-ethyl)-amine. In the landscape of pharmaceutical development, a thorough understanding of a compound's behavior under thermal stress is paramount for ensuring drug product safety, stability, and efficacy. This document delineates the theoretical underpinnings of the thermal decomposition of this fluorinated benzylamine derivative, supported by inferred mechanisms from analogous structures and fundamental chemical principles. Detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented to empower researchers to rigorously characterize this and similar molecules. The guide culminates in a discussion of potential decomposition pathways, underpinned by an analysis of bond dissociation energies, and offers insights into the practical implications for handling and storage.

Introduction: The Criticality of Thermal Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physicochemical properties of the active pharmaceutical ingredient (API). Among these, thermal stability is a cornerstone of a robust drug development program. It directly influences shelf-life, formulation strategies, manufacturing processes (such as drying and milling), and, most critically, patient safety. An uncharacterized or misunderstood thermal decomposition profile can lead to the generation of potentially toxic impurities, loss of potency, and unforeseen bio-incompatibility.

This compound, a molecule featuring both a benzylamine moiety and a trifluoroethyl group, presents a unique thermal stability profile. The presence of the highly stable C-F bonds suggests a degree of thermal robustness, while the benzylic C-N bond is a known site of potential thermal lability. This guide serves to deconstruct these competing influences and provide a framework for the empirical assessment of this compound's thermal behavior.

Physicochemical Properties of this compound

A foundational understanding of the molecule's basic properties is essential before delving into its thermal characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀F₃N | N/A |

| Molecular Weight | 189.18 g/mol | N/A |

| Appearance | Not specified, likely a liquid or low-melting solid | N/A |

| Boiling Point | Not readily available | N/A |

| Solubility | Expected to be soluble in organic solvents | N/A |

Experimental Assessment of Thermal Stability

To empirically determine the thermal stability and decomposition characteristics of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[1][2][3] These techniques provide complementary information regarding mass loss as a function of temperature and the energetics of thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[1][4] This is invaluable for determining the onset temperature of decomposition, the presence of volatile components, and the overall thermal stability.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Tare a clean, empty TGA pan (typically alumina or platinum).

-

Accurately weigh 5-10 mg of this compound into the pan. A smaller sample size is recommended if a rapid, energetic decomposition is anticipated.[5]

-

Record the exact sample weight.

Experimental Parameters:

-

Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2][6]

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A common heating rate for initial screening.[1]

-

-

Data Collection: Record mass loss as a function of temperature.

The resulting TGA thermogram will plot percent mass versus temperature. The key features to analyze are:

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Decomposition Steps: The number of distinct steps in the mass loss curve, which may indicate a multi-stage decomposition process.

-

Residual Mass: The mass remaining at the end of the experiment, which can provide information about non-volatile decomposition products.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point (if applicable) and the enthalpy of decomposition of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Hermetic sealing is crucial to contain any evolved gases and prevent mass loss before decomposition.[7]

-

Prepare an empty, hermetically sealed aluminum pan as a reference.

Experimental Parameters:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.[7]

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen to encompass the decomposition event observed in the TGA.

-

-

Data Collection: Record the heat flow as a function of temperature.

The DSC thermogram will show endothermic (heat absorbing) and exothermic (heat releasing) events.

-

Melting Point (T_m): A sharp endothermic peak will indicate the melting of a crystalline solid.

-